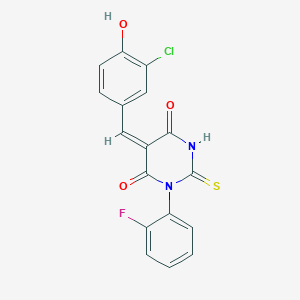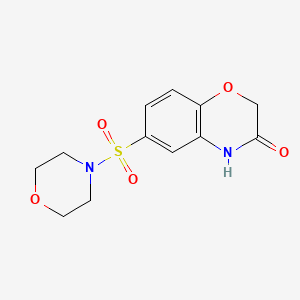
6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine” has a CAS Number of 712344-24-6 and a molecular weight of 328.35 . Another related compound is “2,3,4,5,6-Pentafluorophenyl 2-(4-morpholinylsulfonyl)benzoate” with a molecular weight of 437.34 .
Molecular Structure Analysis
The molecular formula of “N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine” is C13H16N2O6S . For “2,3,4,5,6-Pentafluorophenyl 2-(4-morpholinylsulfonyl)benzoate”, the molecular formula is C17H12F5NO5S .Physical And Chemical Properties Analysis
“N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine” has a density of 1.4±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .作用机制
6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one irreversibly binds to the active site of serine proteases, such as trypsin and chymotrypsin, by forming a covalent bond with the serine residue. This prevents the protease from cleaving peptide bonds in proteins and leads to the inhibition of protease activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a protease inhibitor, this compound has been shown to inhibit phospholipase A2, an enzyme involved in the generation of inflammatory mediators. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
One of the main advantages of 6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is its ability to irreversibly inhibit proteases, which allows for the isolation and study of intact proteins. However, this compound can also be toxic to cells at high concentrations and can interfere with other biochemical assays. Additionally, this compound is not effective against all proteases and may need to be used in combination with other inhibitors.
未来方向
There are several areas of future research that could be explored with 6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one. One potential area of research is the development of new protease inhibitors that are more specific and effective than this compound. Another area of research is the use of this compound in the study of protein-protein interactions and the identification of new drug targets. Finally, the potential use of this compound in the treatment of inflammatory and neurodegenerative diseases could also be explored.
合成方法
6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one can be synthesized by reacting p-nitrophenyl chloroformate with morpholine to form p-nitrophenyl morpholinoformate. This intermediate is then reacted with sodium sulfite to form this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
科学研究应用
6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is widely used in biochemical and physiological research as a protease inhibitor. Proteases are enzymes that break down proteins, and this compound inhibits these enzymes by irreversibly binding to their active sites. This prevents protein degradation and allows for the isolation and study of intact proteins.
安全和危害
属性
IUPAC Name |
6-morpholin-4-ylsulfonyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c15-12-8-19-11-2-1-9(7-10(11)13-12)20(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFBMAYNZQTWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

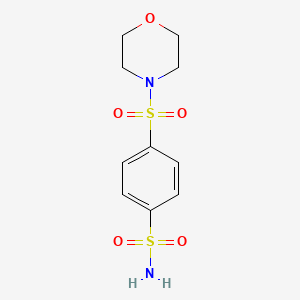
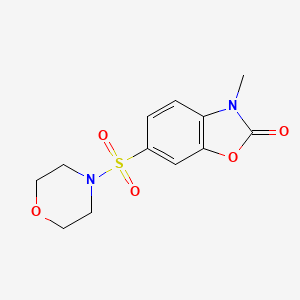
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)
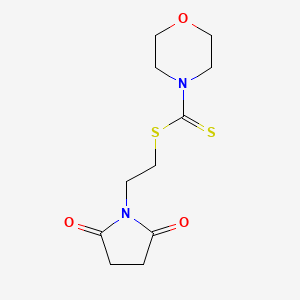
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)

![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
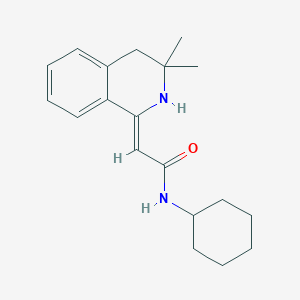
![N-[3-(diethylamino)propyl]-4-ethoxybenzamide](/img/structure/B5917834.png)
![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5917854.png)
![methyl 2-{5-bromo-2-[(2-chlorobenzoyl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5917864.png)
